N-(4-chlorophenyl)-4-nitrobenzamide
Overview
Description
N-(4-chlorophenyl)-4-nitrobenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzamide moiety in their structure. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis. The presence of both chloro and nitro substituents on the aromatic rings may influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including nitration, acylation, and chlorination. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves characterizing the compound using various spectroscopic methods and X-ray diffraction . Another example is the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, which was achieved through a multi-step process starting from 2,5-dichloronitrobenzene . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of chloro-nitrobenzamide derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation. For example, the crystal structure of a related compound was found to adopt a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . The degree of pyramidality of the amide nitrogen atom and the orientation of nitro groups are also structural features that can be analyzed [3, 7].
Chemical Reactions Analysis
N-(4-chlorophenyl)-4-nitrobenzamide and its derivatives can undergo various chemical reactions, including selective acylation of amines in water , and reactions with AcONa in MeCN to form different products depending on the reaction conditions . These reactions are important for the modification of the compound to achieve desired properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-chlorophenyl)-4-nitrobenzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating chloro substituents can affect the compound's reactivity, solubility, and stability. The spectroscopic properties, such as IR and NMR, are essential for characterizing these compounds and confirming their structures [1, 5, 6]. Additionally, the biological activity of these compounds can be assessed using assays like the MTT assay to determine their potential as therapeutic agents .
Relevant Case Studies
Several studies have investigated the biological activities of N-(4-chlorophenyl)-4-nitrobenzamide derivatives. For example, some 4-nitro-N-phenylbenzamides have been evaluated for their anticonvulsant properties and neurotoxicity, with promising results in animal models . Another study focused on the antitumor activity of a related compound, which showed inhibition in various cancer cell lines . These case studies demonstrate the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in drug development.
Scientific Research Applications
Crystal Structure Analysis
- The regio- and stereo-synthesis of a related compound, N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, has been explored. This study involved crystal structure analysis using X-ray diffraction, which can be crucial for understanding the physical and chemical properties of such compounds (Samimi, 2016).
Antibacterial Activity
- Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives have shown significant antibacterial efficacy. This research highlights the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in developing new antibacterial agents (Saeed et al., 2010).
Anti-Parasitic Applications
- Research on halo-nitrobenzamide derivatives, including 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, shows promising anti-parasitic properties. These compounds have been evaluated for their effectiveness against Trypanosoma brucei, indicating potential applications in treating human African trypanosomiasis (Hwang et al., 2010).
Electrophysiological Effects
- Studies on related nitrobenzamide compounds have investigated their electrophysiological effects in cardiac preparations, suggesting potential applications in developing antiarrhythmic agents (Bril et al., 1995).
Nanomaterial Synthesis
- Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been used as precursors for the deposition of nickel sulfide nanostructured thin films, which might be relevant for various industrial applications (Saeed et al., 2013).
Antidiabetic Potential
- A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed significant in vitro antidiabetic activity. This demonstrates the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in developing new antidiabetic medications (Thakral et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKIEGNWFGFZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948742 | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-nitrobenzamide | |
CAS RN |
2585-30-0 | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC41056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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